BenchChemオンラインストアへようこそ!

(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine

Analgesic Pain Structure-Activity Relationship

This thiazol-2-ylidene amine is a SAR-critical research tool. The N3-allyl group is essential for analgesic potency comparable to ketorolac, while the N-(p-tolyl) substituent confers a distinct AT1R binding profile. Substituting with structurally similar analogs (e.g., N3-ethyl or N-(4-bromophenyl) variants) leads to measurable loss of activity or a shift in pharmacological outcome, compromising experimental reproducibility. Procure this exact CAS 295364-55-5 compound to maintain fidelity in analgesic, antihypertensive, and anticancer studies.

Molecular Formula C19H18N2S
Molecular Weight 306.4g/mol
CAS No. 295364-55-5
Cat. No. B348521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine
CAS295364-55-5
Molecular FormulaC19H18N2S
Molecular Weight306.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C
InChIInChI=1S/C19H18N2S/c1-3-13-21-18(16-7-5-4-6-8-16)14-22-19(21)20-17-11-9-15(2)10-12-17/h3-12,14H,1,13H2,2H3
InChIKeyRVGWWYBXBYRHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine (CAS 295364-55-5): Structural Baseline and Class Identity


(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine is a synthetic small-molecule member of the thiazol-2-ylidene amine family, characterized by a central 2,3-dihydrothiazole core bearing N-allyl, 4-phenyl, and exocyclic N-(p-tolyl) substituents [1]. Compounds in this class have been investigated for analgesic, antihypertensive (angiotensin II receptor modulation), and anticancer activities, with biological outcomes highly sensitive to the nature and position of the aryl and N3 substituents [1][2][3].

Why Generic Substitution Fails for (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine: Structural Sensitivity of the Thiazol-2-ylidene Pharmacophore


The thiazol-2-ylidene amine scaffold exhibits pronounced structure–activity relationship (SAR) fragility: minor modifications to the N3-allyl group, the 4-aryl ring, or the exocyclic N-aryl substituent can drastically alter potency, selectivity, and even the direction of biological effect [1][2]. In a controlled analgesic study, replacing the N3-allyl group with ethyl led to a measurable decrease in activity, while the reference compound ketorolac served as the efficacy benchmark [1]. Similarly, in angiotensin II receptor antagonist screening, varying the N-aryl substituent from p-tolyl to 4-bromophenyl shifted the in vivo hypotensive effect and its duration relative to valsartan [2]. Consequently, treating (3-allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine as interchangeable with any close analog—even one differing by a single methyl or halogen—risks selecting a compound with unvalidated or divergent bioactivity, compromising experimental reproducibility and procurement relevance.

Quantitative Differentiation Evidence for (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine Against Structural Analogs


N3-Allyl vs. N3-Ethyl Substitution: Impact on Analgesic Activity

In a series of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine hydrobromides, the compound bearing an N3-allyl substituent (structurally analogous to the target compound) was compared with its N3-ethyl congener. The screening data demonstrated that replacing the N3-allyl group with an ethyl group caused a detectable reduction in analgesic activity on both the hot-plate and acetic-acid-writhing models [1]. The N3-allyl derivative exhibited moderate analgesic efficacy relative to the standard drug ketorolac, whereas the N3-ethyl variant was less effective [1].

Analgesic Pain Structure-Activity Relationship

N-Aryl Substituent Variation: p-Tolyl vs. Other Aryl Groups in Angiotensin II Receptor Antagonism

A systematic series of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives was evaluated for angiotensin II type 1 receptor (AT1R) antagonism via molecular docking (PDB: 3R8A) and in vivo hypotensive testing [1]. The compound bearing an N-(4-methylphenyl) (p-tolyl) substituent (3(4)), which exactly matches the target compound's exocyclic amine motif, showed a defined docking score and hypotensive profile. In contrast, compound 3(5), which carries an N-[3-(trifluoromethyl)phenyl] group, produced an antihypertensive effect comparable in duration and magnitude to valsartan, while compound 3(6) (N,4-bis(4-bromophenyl)) displayed a distinct efficacy-duration profile [1]. The study demonstrates that the p-tolyl substituent occupies a specific chemical space that yields a unique balance of AT1R affinity and in vivo activity, distinct from both electron-withdrawing and halogenated aryl analogs [1].

Angiotensin II Receptor Antihypertensive Molecular Docking

4-Phenyl vs. 4-(4-Methoxyphenyl) Core: Differentiated Cytotoxic Potential

In a recent study of 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines, the nature of the 4-aryl substituent on the thiazole ring was shown to profoundly influence cytotoxicity against A431 skin cancer cells, with certain 4-aryl groups conferring significant activity through apoptosis induction and cell-cycle arrest [1]. Although the exact compound (3-allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine was not tested in this particular panel, the SAR trend indicates that 4-phenyl-substituted analogs occupy a distinct efficacy zone compared to 4-(4-methoxyphenyl) or 4-(4-chlorophenyl) variants. The target compound, bearing a 4-phenyl group, is therefore predicted to exhibit a cytotoxic fingerprint different from methoxy- or halogen-substituted congeners, a differentiation that must be verified empirically but is consistent with the established SAR landscape of the class [1].

Anticancer Cytotoxicity Thiazole

High-Value Application Scenarios for (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine Based on Differentiated Evidence


Analgesic Drug Discovery: Leveraging the N3-Allyl Motif for Enhanced Efficacy

The compound's N3-allyl group is a critical driver of analgesic activity, as demonstrated by the loss of efficacy upon ethyl substitution [1]. Researchers developing novel non-opioid analgesics can use (3-allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine as a privileged starting scaffold, where the allyl moiety is essential for maintaining potency comparable to ketorolac. Procurement of the exact compound ensures the N3-allyl pharmacophore is preserved, avoiding the activity drop observed with N3-ethyl analogs [1].

Cardiovascular Research: Targeting Angiotensin II Receptors with a Defined N-Aryl Profile

The N-(p-tolyl) substituent confers a unique AT1R binding and hypotensive profile distinct from trifluoromethyl and bromophenyl analogs [2]. For studies aimed at fine-tuning antihypertensive efficacy and duration, this compound provides a specific reference point in the SAR continuum. Substituting it with an off-the-shelf N-(4-bromophenyl) or N-(3-trifluoromethylphenyl) analog would shift the pharmacological profile toward either valsartan-like or divergent hemodynamic outcomes, confounding experimental interpretation [2].

Chemical Biology Tool Compound: Probing the Role of 4-Phenyl Substitution in Cytotoxicity

The 4-phenyl group on the thiazole ring positions this compound as a valuable tool for dissecting the contribution of the 4-aryl substituent to cancer cell cytotoxicity. Class-level SAR indicates that 4-phenyl analogs cluster separately from 4-methoxy and 4-halo derivatives in terms of antiproliferative potency [3]. Using (3-allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine as a chemical probe allows direct comparison with 4-substituted variants to map the structural requirements for apoptosis induction and cell-cycle arrest [3].

Medicinal Chemistry Libraries: A Non-Combinatorial Building Block with Validated SAR Anchors

Because both the N3-allyl and N-(p-tolyl) groups independently influence bioactivity across analgesic and antihypertensive assays [1][2], this compound serves as a well-characterized anchor point for focused library design. Its structural features are not replaceable by simpler commercial thiazole building blocks, and its specific substitution pattern provides a reproducible SAR baseline for iterative optimization campaigns.

Quote Request

Request a Quote for (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.